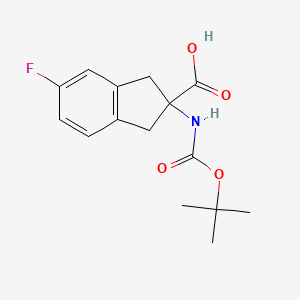

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

Description

Chemical Structure: The compound 2-((tert-Butoxycarbonyl)amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 1416440-32-8) features a bicyclic indene core substituted with a fluorine atom at position 5, a Boc (tert-butoxycarbonyl)-protected amine at position 2, and a carboxylic acid group at the same position . Its molecular formula is C₁₅H₁₈FNO₄, with a molecular weight of 295.31 g/mol .

Properties

IUPAC Name |

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJCQFMLHDNTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:

Formation of the Indene Framework: The indene framework can be synthesized through various methods, including cyclization reactions of suitable precursors.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Hydrolysis: The Boc protecting group can be removed through acid-catalyzed hydrolysis.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

Hydrolysis: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while oxidation can introduce ketone or aldehyde functionalities.

Scientific Research Applications

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid depends on its specific application. In general, the Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The fluorine atom can influence the compound’s reactivity and stability, while the carboxylic acid group can participate in various chemical transformations.

Comparison with Similar Compounds

Key Properties :

- Solubility: Limited aqueous solubility due to the hydrophobic Boc group; typically stored in organic solvents (e.g., DMSO) for research use .

- Stability : The Boc group enhances amine stability, while the fluorine atom contributes to metabolic resistance .

- Applications : Primarily used as a building block in medicinal chemistry for peptide synthesis and drug discovery, leveraging its dual functional groups (protected amine and carboxylic acid) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Comparative Analysis of Structural Analogues

Substituent Impact :

- Halogen Effects: Fluorine’s electronegativity enhances electronic effects (e.g., electron-withdrawing), improving metabolic stability compared to chlorine or bromine .

- Functional Groups : The Boc group protects the amine during synthesis, while ethoxycarbonyl or free carboxylic acid groups influence solubility and reactivity .

Table 2: Physicochemical Comparison

| Compound Name | Solubility | Melting Point (°C) | Stability |

|---|---|---|---|

| Boc-amino-fluoro-indene-carboxylic acid | Low (organic) | Not reported | High (Boc and F stabilize) |

| Boc-amino-chloro-indene-carboxylic acid | Low (organic) | Not reported | Moderate (Cl less stabilizing) |

| 5-Fluoro-indene-carboxylic acid | Moderate (aqueous) | Not reported | Low (prone to oxidation) |

Biological Activity

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound with the molecular formula C₁₅H₁₈FNO₄ and a molecular weight of 295.31 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a fluorine substituent on the indene ring. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and molecular biology.

The structural characteristics of 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid contribute to its biological activity. The presence of the Boc group enhances solubility and stability, while the fluorine atom may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈FNO₄ |

| Molecular Weight | 295.31 g/mol |

| CAS Number | 1416440-32-8 |

| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid |

Research indicates that compounds with similar structures exhibit significant biological activities, including inhibition of various receptors involved in pathological conditions such as cancer and fibrosis. The indene structure in 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid may enhance binding affinity to biological targets due to its planar configuration.

Case Studies and Research Findings

-

Inhibition of Discoidin Domain Receptor 1 (DDR1) : Studies have demonstrated that derivatives of this compound can inhibit DDR1, which is implicated in cancer progression and fibrotic diseases. The binding affinity and inhibition potency were assessed using techniques such as surface plasmon resonance and molecular docking simulations.

- Binding Affinity : The binding studies revealed a significant interaction between the compound and DDR1, suggesting a potential therapeutic application in treating diseases associated with this receptor.

-

Cellular Uptake Studies : Investigations into cellular uptake mechanisms have shown that similar compounds undergo transport via specific amino acid transport systems. For instance, competitive uptake experiments indicated that certain inhibitors significantly reduced the uptake of related compounds in various cancer cell lines.

Cell Line Uptake Inhibition (%) Rat 9L 83% Human U87 67% Human DU145 94% -

Biodistribution Studies : Biodistribution data from animal models indicated that the compound could cross the blood-brain barrier, suggesting its potential for central nervous system applications. The initial uptake was notably high in renal tissues, indicating normal excretion pathways.

Tissue Uptake (%ID/g) Brain 0.45 - 0.54 Kidney 3.99 Liver Decreased over time

Q & A

Q. What are the critical steps in synthesizing 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves three key stages:

- Fluorination : Introducing fluorine at the 5-position of the indene core via electrophilic aromatic substitution or halogen exchange, ensuring regioselectivity.

- Boc Protection : Protecting the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to prevent undesired side reactions .

- Carboxylic Acid Formation : Oxidation or hydrolysis of a precursor (e.g., ester or nitrile) to the carboxylic acid moiety.

Intermediates are characterized using HPLC-MS for purity and ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity. For fluorinated analogs, ¹⁹F NMR is critical to verify substitution patterns .

Q. What purification techniques are optimal for isolating this compound, and how is purity validated?

Methodological Answer:

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (for Boc-protected intermediates) or methanol/DCM (for polar derivatives).

- HPLC : Reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase for analytical purity (>95%) .

Validation requires HPLC-UV (λ = 254 nm) and LC-MS to confirm molecular weight. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .

Advanced Research Questions

Q. How does the 5-fluoro substituent influence the compound’s electronic properties and reactivity in coupling reactions?

Methodological Answer: The 5-fluoro group:

- Electron-Withdrawing Effect : Reduces electron density in the indene ring, altering reactivity in cross-couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) predict decreased HOMO-LUMO gaps, enhancing electrophilic aromatic substitution rates .

- Steric Impact : Fluorine’s small size minimizes steric hindrance, enabling regioselective functionalization at adjacent positions.

Experimental validation involves comparing reaction kinetics (via HPLC monitoring) between fluorinated and non-fluorinated analogs. X-ray crystallography of intermediates can reveal steric effects .

Q. How can contradictory NMR data (e.g., signal splitting or unexpected coupling constants) be resolved for structural confirmation?

Methodological Answer: Contradictions often arise from:

- Dynamic Effects : Rotameric equilibria in the Boc-protected amine. Use variable-temperature NMR (VT-NMR) to slow conformational exchange and resolve splitting .

- Overlapping Peaks : Employ 2D NMR (HSQC, HMBC) to assign protons and carbons unambiguously. For fluorinated systems, ¹H-¹⁹F HOESY identifies spatial proximity between fluorine and protons .

- Solvent Artifacts : Deuterated DMSO may cause peak broadening; repeat experiments in CDCl₃ or methanol-d₄ .

Q. What strategies mitigate racemization during Boc deprotection in chiral analogs of this compound?

Methodological Answer: Racemization risks arise under acidic Boc-deprotection conditions (e.g., TFA). Mitigation strategies include:

- Low-Temperature Deprotection : Use TFA/DCM (1:4) at 0°C to minimize acid exposure time.

- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Fmoc) that are cleaved under milder conditions.

- Enzymatic Methods : Lipases or proteases in buffered solutions (pH 7–8) for enantioselective deprotection.

Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

Methodological Answer: Discrepancies often stem from:

- Solvation Effects : Theoretical models (e.g., ChemAxon) assume ideal conditions, while experimental LogP (shake-flask method) reflects solvent interactions. Validate with octanol-water partitioning under controlled pH .

- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, altering hydrophilicity. Perform experiments at multiple pH levels (2–7.4) to map ionization effects .

- Impurity Interference : Trace solvents (e.g., DMF) in the sample can skew results. Pre-purify via preparative TLC before LogP measurement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.